molecular formula C7H5FO2 B181352 4-Fluorobenzoic acid CAS No. 456-22-4

4-Fluorobenzoic acid

Cat. No. B181352
CAS RN: 456-22-4
M. Wt: 140.11 g/mol
InChI Key: BBYDXOIZLAWGSL-UHFFFAOYSA-N
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Description

4-Fluorobenzoic acid (p-fluorobenzoic acid) is an organic compound with the formula C7H5FO2 . This colourless solid is a derivative of benzoic acid carboxylic acid and is used as an intermediate in organic synthesis . For instance, it is used to synthesize N-cuccinimidyl 4-[18F]-fluorobenzoate, which is used for the 18 F labeling of antibodies .


Synthesis Analysis

In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles . The co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid was synthesized and characterized by elemental analyses, spectral studies (FT -IR, NMR, HRMS) and single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular formula of 4-Fluorobenzoic acid is C7H5FO2. It has an average mass of 140.112 Da and a Monoisotopic mass of 140.027359 Da .


Chemical Reactions Analysis

4-Fluorobenzoic acid is used as an intermediate in organic synthesis . For instance, it is used to synthesize N-cuccinimidyl 4-[18F]-fluorobenzoate, which is used for the 18 F labeling of antibodies . It has been used in high-resolution charge density study .


Physical And Chemical Properties Analysis

4-Fluorobenzoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 253.7±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 51.9±3.0 kJ/mol and a flash point of 107.2±19.8 °C . The index of refraction is 1.537 .

Scientific Research Applications

Bacterial Degradation

4-Fluorobenzoic acid has been studied in the context of bacterial degradation. Certain bacterial strains can use 4-fluorobenzoic acid as their sole carbon and energy source. For instance, Alcaligenes and Pseudomonas strains degrade this substrate via 4-fluorocatechol, releasing fluoride from fluorobenzoate. Aureobacterium strain RHO25 shows a unique pathway for the degradation of 4-fluorobenzoate via 4-hydroxybenzoate and 3,4-dihydroxybenzoate (Oltmanns, Müller, Otto, & Lingens, 1989).

Radiochemistry

4-Fluorobenzoic acid is used in radiochemistry, particularly in the preparation of 4-[18F]fluorobenzoic acid ([18F]FBA) and its activated form N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) for medical imaging applications. This process is highly reproducible and fully automated, demonstrating the compound's potential in diagnostic applications (Mařı́k & Sutcliffe, 2007).

Cholinesterase Inhibitors

4-Fluorobenzoic acid derivatives have been synthesized and evaluated for their ability to inhibit cholinesterases. These compounds show promise in the treatment of diseases like Alzheimer's, where cholinesterase activity is a significant factor (Szymański, Markowicz, Bajda, Malawska, & Mikiciuk-Olasik, 2012).

Environmental Implications

In environmental research, the biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid has been studied. Understanding this transformation is vital for managing waste streams containing these compounds in biological wastewater treatment plants (Freitas dos Santos et al., 2004).

Bioaugmentation

4-Fluorobenzoic acid is also involved in studies of bioaugmentation, particularly in the treatment of transient 4-fluorocinnamic acid shock loads in biological systems. This research has implications for environmental biotechnology and waste management (Amorim et al., 2013).

Crystallography

In the field of crystallography, 4-fluorobenzoic acid forms co-crystals and salts with various heteroaromatic nitrogenous bases. These studies are essential for understanding molecular interactions and designing new materials (Sikorski & Trzybiński, 2013).

Safety And Hazards

4-Fluorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

4-Fluorobenzoic acid is commercially available and is used in various fields of research . It has been used in high-resolution charge density studies . It is also used in the synthesis of other compounds, indicating its potential for future applications in chemical synthesis .

properties

IUPAC Name

4-fluorobenzoic acid
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InChI

InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
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InChI Key

BBYDXOIZLAWGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5FO2
Record name 4-fluorobenzoic acid
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Related CAS

499-90-1 (mono-hydrochloride salt)
Record name p-Fluorobenzoic acid
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DSSTOX Substance ID

DTXSID9060023
Record name Benzoic acid, 4-fluoro-
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Molecular Weight

140.11 g/mol
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Physical Description

Solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS]
Record name p-Fluorobenzoic acid
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Vapor Pressure

0.01 [mmHg]
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Product Name

4-Fluorobenzoic acid

CAS RN

456-22-4
Record name 4-Fluorobenzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of the Ceiv catalyst from Example 47 (0.08 g), sodium bromate (0.3 g) and 4-fluorobenzyl alcohol (0.256 g, 2 mmol) in acetonitrile:water (1:1, 10 ml) was stirred at 80° C. for 40 h under an atmosphere of nitrogen. On cooling ether (70 ml) was added and the catalyst was filtered off. The organic layer was separated and the aqueous phase was extracted with ether (2×50 ml). The combined organic extracts were washed with water (25 ml), dried with anhydrous magnesium sulphate and concentrated to give 4-fluorobenzoic acid as a white solid (0.24 g, 86%). M.p. 182° C., lit. 185° C.
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.256 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0.08 g
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The separated catalyst was added to a fresh batch of sodium bromate (0.3 g) and 4-fluorobenzyl alcohol (0.256 g, 2 mmol) in acetonitrile:water (1:1, 10 ml). The above procedure was repeated to give 4-fluorobenzoic acid as a white solid (0.25 g, 88%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.256 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A 25-ml 2-necked Kjeldahl flask fitted with an air-cooling line and an oxygen introducing line was charged with 2.1 g of p-fluorobenzoic acid, 1.99 g of cupric oxide, and 2 ml of diphenyl ether as solvent, after which it was heated at 240° C. over an oil bath while blowing in oxygen at a rate of 30 ml per minute for 90 minutes. After cooling, the experiment was carried out as in Example 1 to recover 0.121 g of p-fluorobenzoic acid from the filtration residue. And from the filtrate there were obtained 0.656 g of m-fluorophenyl p-flurobenzoate and 1.000 g of p-fluorobenzoic acid by column chromatography. The yield of m-fluorophenyl p-fluorobenzoate was 37.4%, and the selectivity was 80.3%.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric oxide
Quantity
1.99 g
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The test described in Example 1 was repeated using 300 g of p-fluorotoluene, 660 g of acetic acid, 132 g of water, 6 g of cobalt acetate tetrahydrate, 5 g of sodium bromide and 5 g of sodium acetate. In a reaction time of 240 minutes, after conventional work-up, 330.5 g of p-fluorobenzoic acid (86.6% of the theory) was obtained, with a purity of 99.9%.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
660 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four
Quantity
5 g
Type
catalyst
Reaction Step Five
Name
Quantity
132 g
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

In a manner analogous to Example 9, by reacting 5.9 g of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine with 4-fluorobenzoyl chloride, obtained from 4 g of 4-fluorobenzoic acid and 15 ml of thionyl chloride, there were obtained, after recrystallization from hexane/ethyl acetate, 6.3 g of p-fluoro-N-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)benzamide, m.p. 160° C.-162° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorobenzoic acid
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4-Fluorobenzoic acid
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4-Fluorobenzoic acid

Citations

For This Compound
2,470
Citations
S Rollas, N Gulerman, H Erdeniz - Il Farmaco, 2002 - Elsevier
… Following these observations, we have designed and synthesized a series of 4-fluorobenzoic acid(substituted methylene) hydrazides and 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-…
Number of citations: 432 www.sciencedirect.com
S Chakraborty, GR Desiraju - Crystal Growth & Design, 2018 - ACS Publications
… Solid solutions (SS) of benzoic acid (BA) and 4-fluorobenzoic acid (4FBA) are monitored with … We have examined a series of 10 SS of benzoic acid (BA) with 4-fluorobenzoic acid (4FBA) …
Number of citations: 25 pubs.acs.org
B Koçyiğit-Kaymakçıoğlu, E Elçin Oruç-Emre… - Medicinal chemistry …, 2009 - Springer
… Considering all synthesized compounds of this series together, we may conclude that 4-fluorobenzoic acid [(2,6-dichlorophenyl)methylene]hydrazide 3a showed the highest …
Number of citations: 34 link.springer.com
LM Freitas dos Santos, A Spicq, AP New, G Lo Biundo… - Biodegradation, 2001 - Springer
… FCA was biotransformed to 4-fluorobenzoic acid via the formation of 4-fluoroacetophenone. … was identified as 4fluorobenzoic acid (FBA). The accurate mass measurement of the [MH] …
Number of citations: 17 link.springer.com
NN Gülerman, EE Oruç, F Kartal, S Rollas - European journal of drug …, 2000 - Springer
… In our previous study, 4-fluorobenzoic acid [(5-nitro-2-furanyl)methylene]-hydrazide (S) was … 4-Fluorobenzoic acid and one unidentified metabolite were detected together with substrate…
Number of citations: 30 link.springer.com
L Li, X Zhao, N Xiao, Y Wang, Z Wang, S Yang… - Inorganica Chimica …, 2015 - Elsevier
… Infinite 1D chain is formed by bidentate bridging carboxyl groups in Tb-4-fluorobenzoic acid complex. Intense green emission was observed even though lots of high-frequency …
Number of citations: 18 www.sciencedirect.com
C Creaser, LF dos Santos, DG Lamarca, A New… - Analytica chimica …, 2002 - Elsevier
… The biodegradation of 4-fluorobenzoic acid (4-FBA) and 4-fluorocinnamic acid (4-FCA) has … -FCA) is biotransformed to 4-fluorobenzoic acid (4-FBA) under aerobic conditions [10], [11]. …
Number of citations: 19 www.sciencedirect.com
L Conte, M Napoli, GP Gambaretto, A Guerrato… - Journal of fluorine …, 1994 - Elsevier
… The possibility of preparing 4-fluorophenol or 4-fluorobenzoic acid via the Baeyer-Villiger … and hence 4-fluorophenol or 4-fluorobenzoic acid formation. Electron-withdrawing substituents …
Number of citations: 12 www.sciencedirect.com
Y Yunxia, N Huihui, X Shiying, W Xiangxiang - Journal of Crystal Growth, 2022 - Elsevier
… In this study, cocrystals of progesterone with 4-fluorobenzoic acid and with 2-hydroxy-6-naphthoic acid were successfully synthesized using solution crystallization. The prepared …
Number of citations: 5 www.sciencedirect.com
U Sidelmann, SH Hansen, C Gavaghan… - … of Chromatography B …, 1996 - Elsevier
… The effect of changing the amount of acetonitrile in the mobile phase on separation of the 1-, 2-, 3- and 4-positional isomers as their c~- and /3-anomers of the 4-fluorobenzoic acid …
Number of citations: 26 www.sciencedirect.com

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